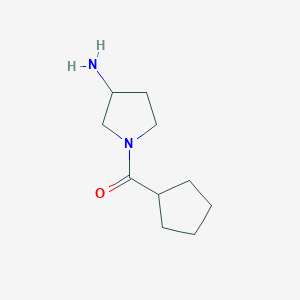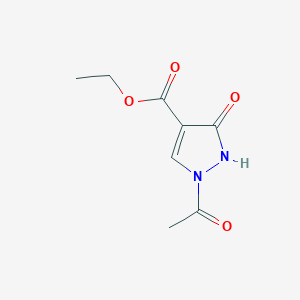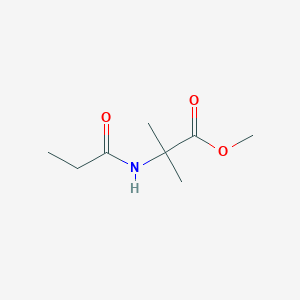![molecular formula C23H24F6N5OPRu B1465355 Tetrakis(acetonitrile)[2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl-N]phenyl]ruthenium(II) Hexafluorophosphate CAS No. 1259070-80-8](/img/no-structure.png)
Tetrakis(acetonitrile)[2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl-N]phenyl]ruthenium(II) Hexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular weight of the compound is 632.50 . Its molecular formula is C23H24F6N5OPRu . More detailed structural information might be available in specialized databases or scientific literature.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, related Ru(II) complexes with polypyridyl ligands play a central role in the development of photocatalytic organic reactions . They are used in the oxidation of sulfides with molecular oxygen .Physical And Chemical Properties Analysis
The compound should be stored in a dark place, under an inert atmosphere, at room temperature . More specific physical and chemical properties might be available in specialized databases or scientific literature.Applications De Recherche Scientifique
Catalysis and Synthesis
Tetrakis(acetonitrile) copper(I) hexafluorophosphate, a related compound, has been utilized in a copper(I)-catalyzed tandem reaction leading to the formation of isoindole derivatives, showcasing its role in efficient catalysis and synthesis processes (Peng, Cheng, & Wang, 2008).
Complexation Properties
A study on a hybrid bidentate and tridentate ruthenium(II) complex, incorporating similar ligands, revealed insights into complexation properties and molecular geometry, contributing to understanding ligand-metal interactions (Medlycott, Schaper, & Hanan, 2005).
Energy Storage and Release
In energy storage, stoichiometric copper(I) tetrakis(acetonitrile) has been found effective in activating the thermal ring-closure reaction of high-energy vinylheptafulvene isomers, demonstrating potential in solar heat batteries (Cacciarini, Vlasceanu, Jevric, & Nielsen, 2017).
Photocatalytic Applications
A ruthenium(II) complex with tetrathiafulvalene and phenanthroline showed unique photocatalytic properties in acetonitrile solutions, highlighting the potential of ruthenium complexes in photocatalytic applications (Keniley, Ray, Kovnir, Dellinger, Hoyt, & Shatruk, 2010).
Supramolecular Chemistry
Research on dinuclear ruthenium(II) polypyridyl complexes has demonstrated the capability of tetrakis(acetonitrile) ligands in forming heterometallic supramolecular structures, contributing significantly to the field of supramolecular chemistry (Shen, Kennedy, Donald, Torres, Price, & Beves, 2017).
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Tetrakis(acetonitrile)[2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl-N]phenyl]ruthenium(II) Hexafluorophosphate involves the reaction of [RuCl2(p-cymene)]2 with 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl-N]phenylamine in the presence of acetonitrile and hexafluorophosphate. The reaction results in the formation of the desired product.", "Starting Materials": [ "[RuCl2(p-cymene)]2", "2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl-N]phenylamine", "acetonitrile", "hexafluorophosphate" ], "Reaction": [ "Step 1: Dissolve [RuCl2(p-cymene)]2 (0.1 mmol) and 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl-N]phenylamine (0.2 mmol) in acetonitrile (10 mL) in a round-bottom flask.", "Step 2: Add hexafluorophosphate (0.2 mmol) to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Filter the reaction mixture to remove any insoluble impurities.", "Step 4: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a suitable solvent system to obtain the desired product." ] } | |
Numéro CAS |
1259070-80-8 |
Nom du produit |
Tetrakis(acetonitrile)[2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl-N]phenyl]ruthenium(II) Hexafluorophosphate |
Formule moléculaire |
C23H24F6N5OPRu |
Poids moléculaire |
632.5 g/mol |
Nom IUPAC |
acetonitrile;(4S)-4-phenyl-2-phenyl-4,5-dihydro-1,3-oxazole;ruthenium(2+);hexafluorophosphate |
InChI |
InChI=1S/C15H12NO.4C2H3N.F6P.Ru/c1-3-7-12(8-4-1)14-11-17-15(16-14)13-9-5-2-6-10-13;4*1-2-3;1-7(2,3,4,5)6;/h1-9,14H,11H2;4*1H3;;/q-1;;;;;-1;+2/t14-;;;;;;/m1....../s1 |
Clé InChI |
UTWIKBUTULQMNM-YEYOTXFRSA-N |
SMILES isomérique |
CC#N.CC#N.CC#N.CC#N.C1[C@@H](N=C(O1)C2=CC=CC=[C-]2)C3=CC=CC=C3.F[P-](F)(F)(F)(F)F.[Ru+2] |
SMILES |
CC#N.CC#N.CC#N.CC#N.C1C(N=C(O1)C2=CC=CC=[C-]2)C3=CC=CC=C3.F[P-](F)(F)(F)(F)F.[Ru+2] |
SMILES canonique |
CC#N.CC#N.CC#N.CC#N.C1C(N=C(O1)C2=CC=CC=[C-]2)C3=CC=CC=C3.F[P-](F)(F)(F)(F)F.[Ru+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[4-(Aminomethyl)bicyclo[2.2.2]oct-1-yl]methanol](/img/structure/B1465274.png)

![1,3,2-Dioxaborolane, 2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1465277.png)





![1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1465287.png)
![6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide](/img/structure/B1465289.png)

